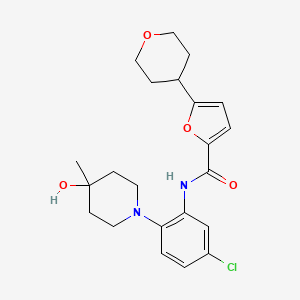
Srpk1-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Srpk1-IN-1 is a compound that acts as an inhibitor of Serine-Arginine Protein Kinase 1 (SRPK1) SRPK1 is an enzyme that plays a crucial role in the regulation of splicing factors, which are proteins involved in the process of splicing pre-messenger RNA
Preparation Methods
The synthesis of Srpk1-IN-1 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically starts with the preparation of a key intermediate through a series of reactions such as halogenation, nucleophilic substitution, and cyclization. The final step involves the coupling of the intermediate with a specific reagent under controlled conditions to yield this compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Srpk1-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water, often catalyzed by acids or bases.
Common reagents and conditions used in these reactions include solvents like dimethyl sulfoxide, catalysts such as palladium on carbon, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Srpk1-IN-1 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of SRPK1 in various chemical processes and to develop new synthetic methodologies.
Biology: this compound is used to investigate the biological functions of SRPK1, particularly its role in the regulation of splicing factors and its impact on cellular processes such as cell cycle progression and apoptosis.
Medicine: This compound has potential therapeutic applications in cancer treatment, as it can inhibit the activity of SRPK1, which is often upregulated in various cancers. It is also being explored for its potential to enhance the efficacy of existing chemotherapeutic agents.
Industry: this compound is used in the development of new drugs and therapeutic strategies, as well as in the production of research reagents and diagnostic tools.
Mechanism of Action
Srpk1-IN-1 exerts its effects by inhibiting the activity of SRPK1. The compound binds to the active site of the enzyme, preventing it from phosphorylating its target splicing factors. This inhibition disrupts the normal function of SRPK1, leading to alterations in splicing factor activity and subsequent changes in gene expression. The molecular targets and pathways involved include the PI3K/AKT, NF-КB, and TGF-Beta pathways, which are implicated in various oncogenic processes.
Comparison with Similar Compounds
Srpk1-IN-1 is unique among SRPK1 inhibitors due to its specific binding affinity and selectivity for SRPK1. Similar compounds include:
SRPIN340: Another SRPK1 inhibitor that has been studied for its potential therapeutic applications in cancer and viral infections.
SPHINX31: A selective inhibitor of SRPK1 that has shown promise in preclinical studies for its ability to modulate splicing and inhibit tumor growth.
This compound stands out due to its high specificity for SRPK1 and its potential to be used in combination with other therapeutic agents to enhance their efficacy.
Properties
Molecular Formula |
C22H27ClN2O4 |
|---|---|
Molecular Weight |
418.9 g/mol |
IUPAC Name |
N-[5-chloro-2-(4-hydroxy-4-methylpiperidin-1-yl)phenyl]-5-(oxan-4-yl)furan-2-carboxamide |
InChI |
InChI=1S/C22H27ClN2O4/c1-22(27)8-10-25(11-9-22)18-3-2-16(23)14-17(18)24-21(26)20-5-4-19(29-20)15-6-12-28-13-7-15/h2-5,14-15,27H,6-13H2,1H3,(H,24,26) |
InChI Key |
GDZPMVLLKFDSGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)C3=CC=C(O3)C4CCOCC4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


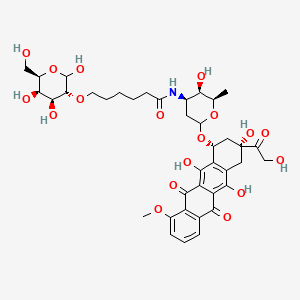
methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(2,4,5,6-13C4)pyrimidin-1-yl)(2,3,4,5-13C4)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12377098.png)
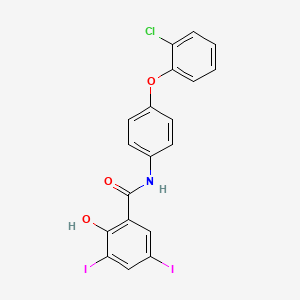
![2-[[(2S,3S)-3-[(1R)-1-(3,5-dichlorophenyl)-2-hydroxyethoxy]-2-phenylpiperidin-1-yl]methyl]-3H-benzimidazole-5-carboxylic acid](/img/structure/B12377118.png)
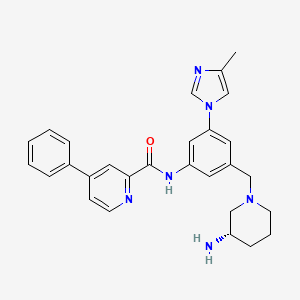
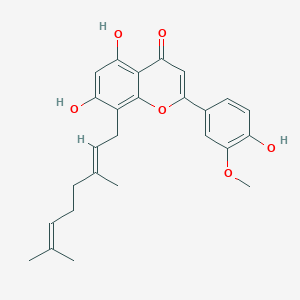
![5-[5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]-2H-triazole-4-carbonitrile](/img/structure/B12377137.png)
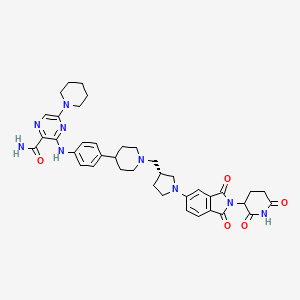
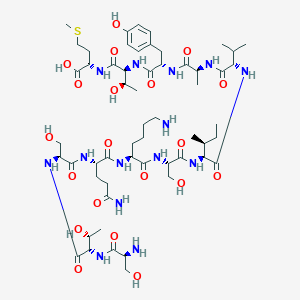
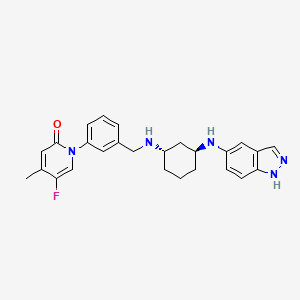

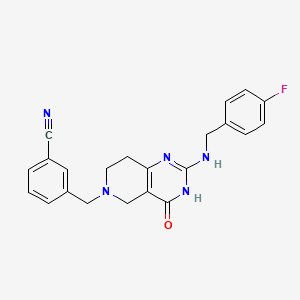
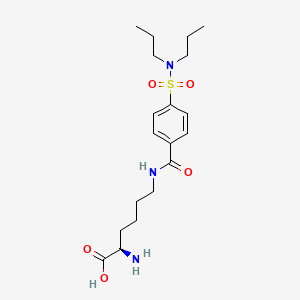
![5-[(4R)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-6-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-c]pyrimidin-7-yloxy)phenyl]quinazolin-4-amine](/img/structure/B12377167.png)
